N-[4,5-dimethyl-3-[pyridin-3-yl(pyrrolidin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4,5-dimethyl-3-[pyridin-3-yl(pyrrolidin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-[pyridin-3-yl(pyrrolidin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and transition metal catalysts. The reaction conditions often involve inert atmospheres, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-[pyridin-3-yl(pyrrolidin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, often using halogenating agents or nucleophiles like amines and thiols.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Halogenating agents: Chlorine, bromine
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N-[4,5-dimethyl-3-[pyridin-3-yl(pyrrolidin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-[pyridin-3-yl(pyrrolidin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[4,5-dimethyl-3-[pyridin-3-yl(pyrrolidin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide include:
Pyridine derivatives: Compounds containing the pyridine ring, such as nicotinamide and pyridoxine.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring, such as proline and nicotine.
Thiophene derivatives: Compounds featuring the thiophene ring, such as thiophene-2-carboxylic acid and thiophene-3-carboxamide.
Furan derivatives: Compounds with the furan ring, such as furan-2-carboxylic acid and furfurylamine.
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H23N3O2S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-[pyridin-3-yl(pyrrolidin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C21H23N3O2S/c1-14-15(2)27-21(23-20(25)17-8-6-12-26-17)18(14)19(24-10-3-4-11-24)16-7-5-9-22-13-16/h5-9,12-13,19H,3-4,10-11H2,1-2H3,(H,23,25) |
InChI Key |
XCINMKFZBVLNQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CN=CC=C2)N3CCCC3)NC(=O)C4=CC=CO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.